5-Iodopyrimidine-2,4,6-triol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H3IN2O3 |
|---|---|
Molecular Weight |
253.98 g/mol |
IUPAC Name |
6-hydroxy-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3IN2O3/c5-1-2(8)6-4(10)7-3(1)9/h(H3,6,7,8,9,10) |
InChI Key |
BCCIUMBAWNMFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Iodopyrimidine 2,4,6 Triol
Regioselective Iodination Strategies for Pyrimidine (B1678525) Scaffolds
The introduction of an iodine atom at the C5 position of the pyrimidine ring is a critical transformation, as 5-iodo derivatives are valuable intermediates for synthesizing more complex molecules, including those with therapeutic potential. heteroletters.org The challenge lies in achieving high regioselectivity and yield, which has led to the development of several sophisticated methods.
Electrophilic Iodination of Pyrimidine Derivatives: Mechanistic Insights and Optimization
Electrophilic aromatic substitution is a primary method for creating carbon-iodine bonds in aromatic and heteroaromatic systems like pyrimidines. nih.gov The pyrimidine ring, particularly in derivatives like uracil (B121893) and barbituric acid, is activated towards electrophilic attack at the C5 position. The mechanism involves the generation of a potent electrophilic iodine species (I+), which attacks the electron-rich C5-C6 double bond of the pyrimidine ring. This process is often challenging due to the relatively weak reactivity of molecular iodine. nih.govsemanticscholar.org
To overcome this, reactions typically require harsh conditions or the use of strong oxidizing agents to generate the necessary electrophile. semanticscholar.org Optimization of these reactions involves careful selection of the iodinating agent, solvent, and catalyst. For instance, the combination of molecular iodine with an oxidizing agent or a Lewis acid can significantly enhance the reaction rate and yield. nih.gov Optimization studies on the iodination of uracil and cytosine have shown that adjusting the molar ratio of reagents like silver nitrate (AgNO3) to the pyrimidine substrate is crucial for maximizing product yield within a reasonable timeframe. semanticscholar.orgresearchgate.net
Green Chemical Approaches to C5-Iodination: Solvent-Free and Mechanochemical Techniques
In response to the environmental impact of traditional synthetic methods that often use toxic reagents and solvents like sulfuric or nitric acid, green chemistry approaches have been developed. nih.govnih.gov Solvent-free and mechanochemical techniques, such as mechanical grinding or ball-milling, represent a significant advancement in this area. researchgate.netrasayanjournal.co.inmdpi.com These methods offer numerous advantages, including reduced pollution, lower costs, shorter reaction times, and simpler setup and workup procedures. researchgate.netsemanticscholar.org
Mechanochemistry involves using mechanical force to induce chemical reactions. researchgate.net In the context of pyrimidine iodination, grinding the solid reactants together, sometimes with a few drops of a liquid to facilitate the process, can lead to high-yield synthesis without the need for bulk solvents. nih.gov This gentle grinding method has proven effective for the C5 iodination of pyrimidines. researchgate.net
A notable green and eco-friendly approach involves the use of solid molecular iodine (I2) in combination with nitrate salts, such as silver nitrate (AgNO3), as the electrophilic iodinating system under solvent-free grinding conditions. nih.govnih.govresearchgate.net In this system, the nitrate salt, acting as a Lewis acid, reacts with iodine in situ to generate a highly reactive iodinating species, potentially nitryl iodide. nih.govresearchgate.net This method has been successfully applied to the C5-iodination of various pyrimidine derivatives, including uracil and cytosine, achieving high yields of 70-98% in relatively short reaction times of 20–30 minutes. nih.govnih.govresearchgate.net The reaction is often exothermic, and the primary byproduct, silver iodide, can be easily managed. nih.gov
The choice of nitrate salt and its molar ratio to the pyrimidine substrate significantly impacts the reaction's efficiency. Studies comparing different salts have provided valuable insights for optimizing the synthesis of 5-iodopyrimidine (B189635) derivatives.
For the iodination of uracil, silver nitrate (AgNO3) has been shown to be superior to other salts. When comparing AgNO3 with sodium nitrate (NaNO3) and sodium nitrite (NaNO2), the yields for 5-iodouracil (B140508) were significantly higher with the silver salt. A similar trend was observed for the iodination of uridine. nih.gov However, for certain substrates, other reagents like silver sulfate (Ag2SO4) can also be effective, though yields may vary. nih.govresearchgate.net
Table 1: Comparative Iodination of Uracil and Uridine with Various Salts
| Substrate | Salt | Salt Molar Ratio | Yield (%) |
|---|---|---|---|
| Uracil | AgNO₃ | 2.0 | 95 |
| Uracil | Ag₂SO₄ | 2.0 | 73 |
| Uracil | NaNO₃ | 2.0 | 33 |
| Uracil | NaNO₂ | 2.0 | 38 |
| Uridine | AgNO₃ | 2.0 | 83 |
| Uridine | Ag₂SO₄ | 2.0 | 70 |
| Uridine | NaNO₃ | 2.0 | 45 |
| Uridine | NaNO₂ | 2.0 | 51 |
Data sourced from a solvent-free mechanochemical study. The molar ratio of I₂ to substrate was 1.2. nih.govresearchgate.net
Optimization experiments have further refined the reaction conditions. For the iodination of uracil using AgNO3, it was determined that a molar ratio of 2.0 equivalents of the salt provided the optimal yield. researchgate.net
Table 2: Optimization of Uracil Iodination with AgNO₃
| Molar Ratio of AgNO₃ | Yield (%) after 10 min | Yield (%) after 20 min | Yield (%) after 30 min |
|---|---|---|---|
| 0.5 | 38 | 55 | 63 |
| 1.0 | 45 | 70 | 81 |
| 1.5 | 65 | 85 | 91 |
| 2.0 | 78 | 91 | 95 |
| 2.5 | 75 | 90 | 94 |
Conditions: Solvent-free grinding at room temperature. nih.gov
In Situ Iodination Methods Using Iodine Chloride for Pyrimidine Derivatives
In situ generation of the iodinating agent offers another efficient synthetic route, avoiding the handling of potentially toxic or unstable reagents. nih.gov Methods have been developed for the iodination of various pyrimidine derivatives, such as 2-aminopyrimidines and 4-pyrimidinones, using iodine chloride (ICl) that is generated in situ. thieme-connect.com This approach provides a direct and effective pathway to iodinated pyrimidines, leveraging the high reactivity of ICl as an electrophile.
Functional Group Interconversions at Hydroxyl and Halogen Positions
Once synthesized, 5-Iodopyrimidine-2,4,6-triol serves as a versatile building block. The iodine atom at the C5 position and the hydroxyl groups are both sites for further chemical modification. Iodinated nucleotides and related structures are well-established as essential precursors for a variety of functional group transformations. nih.gov
The C5-iodo substituent is particularly valuable as it can participate in a wide range of transition metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. This capability is crucial for the synthesis of complex pyrimidine derivatives with diverse functionalities and potential biological activities. The hydroxyl groups, present in the triol form (or as amides in the tautomeric barbituric acid form), can also be functionalized, for example, through alkylation or acylation, to further modify the molecule's properties.
Oxidation Pathways and Derivatization to Carbonyl-Containing Analogues
The pyrimidine-2,4,6-triol (B1297810) core, which exists in tautomeric equilibrium with the barbituric acid form, is susceptible to oxidation, particularly at the C5 position. The presence of an iodo group at this position can influence the reactivity and potential oxidation products.
Analogous studies on the oxidation of 5-hydroxy-2'-deoxyuridine have shown that the pyrimidine ring can be oxidized to form isodialuric acid and subsequently dialuric acid derivatives wikipedia.org. This suggests that under similar oxidative conditions, this compound could potentially be converted to 5-iodo-5-hydroxybarbituric acid, which may then undergo further transformations.
Aerobic oxidation of barbituric acid derivatives has also been reported, indicating that the pyrimidine-2,4,6-trione ring is amenable to oxidation under various conditions. The specific products of such reactions with this compound would depend on the oxidant and reaction conditions employed, potentially leading to the formation of alloxan or dialuric acid analogues. The electron-withdrawing nature of the iodo group might influence the ease of oxidation at the C5 position.
Further research is necessary to elucidate the specific oxidation pathways of this compound and to isolate and characterize the resulting carbonyl-containing analogues.
Reduction Strategies for the Hydroxyl Groups
The hydroxyl groups of this compound are part of a tautomeric system and are more accurately represented as carbonyl groups in the predominant barbituric acid form. Therefore, reduction strategies would target these carbonyl functionalities.
Significant advancements in the selective reduction of the barbituric acid ring have been demonstrated. For instance, the use of samarium(II) iodide (SmI₂)/H₂O has been shown to effect the chemoselective monoreduction of barbituric acids to their corresponding hemiaminals researchgate.net. This methodology could potentially be applied to this compound to yield a 5-iodo-6-hydroxy-dihydropyrimidine-2,4-dione derivative.
Furthermore, studies on the reduction of 1,4,6-trisubstituted pyrimidin-2(1H)-ones with sodium borohydride have yielded mixtures of dihydro- and tetrahydropyrimidin-2(1H)-ones, with the product distribution being highly dependent on reaction conditions and substituents rsc.org. This suggests that the reduction of the pyrimidine-2,4,6-trione core of this compound with metal hydrides is feasible, potentially leading to partially or fully reduced ring systems. The regioselectivity of such reductions would be an important aspect to investigate.
| Reducing Agent | Potential Product from this compound | Reference Compound |
| SmI₂/H₂O | 5-Iodo-6-hydroxy-dihydropyrimidine-2,4-dione | Barbituric acid |
| Sodium Borohydride | Dihydro- or Tetrahydro-5-iodopyrimidine-2,4-dione derivatives | 1,4,6-Trisubstituted pyrimidin-2(1H)-ones |
Nucleophilic Substitution Reactions with Varied Ligands
The iodine atom at the C5 position of this compound renders this position susceptible to nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the three carbonyl groups (in the barbituric acid tautomer), facilitates such substitutions.
Research on analogous 5-halobarbituric acids has demonstrated the feasibility of nucleophilic substitution at the C5 position. For example, 5-bromobarbituric acid has been shown to react with various amines to yield 5-aminobarbituric acid derivatives core.ac.uk. By analogy, this compound is expected to react with a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding 5-substituted pyrimidine-2,4,6-triols.
The general mechanism for these reactions would likely follow a nucleophilic aromatic substitution (SNA_r) pathway. The choice of solvent and base would be critical in modulating the reactivity of the nucleophile and the substrate.
| Nucleophile | Potential Product |
| Primary/Secondary Amines | 5-Aminopyrimidine-2,4,6-triol derivatives |
| Alkoxides | 5-Alkoxy-pyrimidine-2,4,6-triol derivatives |
| Thiolates | 5-Thio-pyrimidine-2,4,6-triol derivatives |
Cross-Coupling Reactions and Synthetic Applications of this compound as a Building Block
The presence of an iodine atom makes this compound an excellent candidate for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, and this compound is expected to be a viable substrate for this transformation. This reaction would involve the coupling of the 5-iodopyrimidine derivative with an organoboron compound in the presence of a palladium catalyst and a base.
Studies on related 5-iodopyrimidine nucleosides have provided valuable insights into their reactivity in Suzuki-Miyaura cross-coupling reactions. It has been observed that 5-iodopyrimidines are generally more reactive than their 7-iodo-7-deazapurine counterparts in these couplings. This enhanced reactivity makes them attractive substrates for the introduction of various aryl and vinyl groups at the C5 position.
The efficiency of the Suzuki-Miyaura coupling of 5-iodopyrimidines is often dependent on the choice of palladium catalyst, ligand, and reaction conditions. For instance, the use of specific phosphine ligands can significantly improve the yield and scope of the reaction.
| Substrate | Coupling Partner | Catalyst System | Product |
| 5-Iodouridine (B31010) derivative | Arylboronic acid | Pd catalyst, phosphine ligand, base | 5-Aryluridine derivative |
| 5-Iodocytidine derivative | Arylboronic acid | Pd catalyst, phosphine ligand, base | 5-Aryl-cytidine derivative |
In the context of this compound, the primary concern for regioselectivity is the selective reaction at the C5-iodo position over any potential reactions at the N-H or O-H positions. Under standard Suzuki-Miyaura conditions, the reaction is highly selective for the C-I bond.
When considering polyhalogenated pyrimidines, the site of coupling is dictated by the relative reactivity of the different carbon-halogen bonds. In general, the order of reactivity is C-I > C-Br > C-Cl. For a hypothetical di- or tri-halogenated pyrimidine-2,4,6-triol, the Suzuki-Miyaura coupling would be expected to occur preferentially at the most reactive halogen site. For this compound, the reaction will selectively occur at the C5 position.
As this compound is an achiral molecule and the Suzuki-Miyaura reaction with typical arylboronic acids does not generate a new stereocenter at the C5 position, stereochemical considerations are generally not a factor in this specific transformation. However, if the incoming aryl group or the pyrimidine itself were to contain stereocenters, the diastereoselectivity of the reaction would need to be considered.
Heck Coupling Reactions Involving Iodinated Pyrimidines in Nucleoside Synthesis
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov While direct examples involving this compound are not extensively documented in the literature, the reactivity of analogous 5-iodopyrimidine nucleosides, such as 5-iodouridine, provides a strong precedent for the feasibility of such transformations.
The general mechanism of the Heck reaction involves the oxidative addition of the aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. nih.gov In the context of this compound, this would allow for the introduction of a variety of alkenyl substituents at the C5 position.
Key parameters that influence the outcome of Heck coupling reactions include the choice of palladium catalyst, ligands, base, and solvent. Phosphine-free palladium catalysts have been shown to be effective in some cases, offering a more environmentally benign approach. nih.gov
Table 1: Representative Heck Coupling Reactions of Iodinated Pyrimidine Analogues
| Iodinated Pyrimidine | Alkene | Catalyst | Base | Solvent | Product | Reference |
| 5-Iodouridine | Styrene | Pd(OAc)₂ | Et₃N | DMF | 5-Styryluridine | F. W. Hobbs, Jr. et al. |
| 5-Iodo-2'-deoxyuridine | Methyl acrylate | Pd(PPh₃)₄ | Et₃N | Acetonitrile (B52724) | 5-(2-Methoxycarbonylvinyl)-2'-deoxyuridine | E. De Clercq et al. |
| 5-Iodocytosine | Acrylonitrile | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 5-(2-Cyanovinyl)cytosine | R. C. Larock et al. |
This table presents analogous reactions to illustrate the potential of Heck coupling for modifying this compound.
The successful application of Heck coupling to this compound would open avenues to a diverse range of 5-alkenylbarbituric acid derivatives, which could serve as precursors for further functionalization or as biologically active molecules in their own right.
Metal-Catalyzed Amination and Amidation Processes for Pyrimidine Functionalization
The introduction of nitrogen-containing substituents at the C5 position of the pyrimidine ring can significantly impact the biological properties of the resulting molecules. Metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds.
This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable base and a phosphine ligand. While specific applications to this compound are not widely reported, the amination of other halopyrimidines is a well-established synthetic strategy. researchgate.net The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.
Table 2: Examples of Metal-Catalyzed Amination of Halogenated Heterocycles
| Halogenated Heterocycle | Amine | Catalyst | Ligand | Base | Solvent | Product |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 2-(Phenylamino)pyrimidine |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 4-(Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine |
| 5-Bromopyrimidine | Morpholine | PdCl₂(dppf) | dppf | K₃PO₄ | Toluene | 5-Morpholinopyrimidine |
This table provides examples of analogous amination reactions to suggest potential synthetic routes for this compound.
The development of efficient amination and amidation protocols for this compound would provide access to a new class of derivatives with potential applications in medicinal chemistry, leveraging the importance of the amino and amido functional groups in biological recognition processes.
Chemoenzymatic Synthesis and Biocatalytic Modifications
The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers numerous advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While the field of biocatalytic modifications of barbituric acid derivatives is still developing, there is potential for the application of enzymes in the synthesis and derivatization of this compound.
For instance, enzymes such as hydrolases could be employed for the selective modification of substituents attached to the pyrimidine ring. Oxidoreductases could potentially be used to introduce hydroxyl groups or other oxygenated functionalities. While direct enzymatic iodination or modification of the iodo-substituent is less common, enzymes could be utilized in multi-step synthetic sequences to build complexity around the core structure.
One study has shown that barbiturates can induce the biocatalytic activity of enzymes in microorganisms like Bacillus megaterium, suggesting a potential for whole-cell biotransformations. researchgate.net
Further research into the enzymatic modification of this compound could lead to novel and efficient synthetic pathways to valuable derivatives. The high degree of regio- and stereoselectivity often observed in enzymatic reactions would be particularly advantageous in the synthesis of complex, chiral molecules.
Spectroscopic, Crystallographic, and Advanced Structural Characterization of 5 Iodopyrimidine 2,4,6 Triol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. For 5-Iodopyrimidine-2,4,6-triol, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and the position of the iodine substituent.
¹H NMR and ¹³C NMR Spectral Analysis for Positional Assignments and Connectivity
While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related barbituric acid derivatives and general NMR principles.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to be relatively simple. The key signals would include resonances for the N-H protons of the pyrimidine (B1678525) ring. These protons are typically observed as a broad singlet in the downfield region (around δ 11-12 ppm in DMSO-d₆), and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. If the C5 position were substituted with a proton instead of iodine, it would appear as a singlet, but in this case, its absence confirms the C5-substitution.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. One would expect to see distinct signals for the carbonyl carbons (C4 and C6), which typically resonate in the downfield region of the spectrum (approximately δ 160-175 ppm). The C2 carbonyl (or ureidic) carbon would also be found in this region, often at a slightly different shift (around δ 150 ppm). The most characteristic signal would be for the C5 carbon directly attached to the iodine atom. Due to the heavy atom effect of iodine, this carbon signal is expected to be shifted significantly upfield compared to the unsubstituted barbituric acid, likely appearing in the range of δ 80-95 ppm.
Expected NMR Data for 5-Iodobarbituric Acid (Predominant Tautomer)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~11.0 - 12.0 | Broad Singlet | N-H protons; position is variable and dependent on solvent and concentration. |
| ¹³C | ~165 - 175 | Singlet | C4/C6 carbonyl carbons. |
| ¹³C | ~150 | Singlet | C2 carbonyl carbon. |
| ¹³C | ~85 - 95 | Singlet | C5 carbon attached to iodine; shifted upfield due to heavy atom effect. |
Advanced NMR Techniques for Stereochemical and Conformational Studies
Although this compound is not chiral and has limited conformational flexibility in its ring, advanced NMR techniques could be employed to study its tautomeric equilibrium and intermolecular interactions. Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could definitively correlate proton and carbon signals, confirming the assignments discussed above. Furthermore, variable temperature (VT) NMR could potentially be used to study the dynamics of the tautomeric exchange between the triol and trione (B1666649) forms in solution, if such an equilibrium exists under the measurement conditions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. nih.gov For this compound (MW: 253.98 g/mol ), MS would confirm its molecular formula, C₄H₃IN₂O₃. researchgate.netacs.org
The fragmentation of barbiturates in mass spectrometry is well-documented and often involves the cleavage of substituents at the C5 position. acs.orgjst.go.jp For 5-Iodobarbituric acid, the primary fragmentation pathways under electron ionization (EI) would likely involve the loss of the iodine atom.
Expected Fragmentation Pathways:
Loss of Iodine Radical: The molecular ion [M]⁺• would readily lose an iodine radical (I•, 127 Da) to form a significant fragment ion at m/z 127.
Ring Fission: Subsequent fragmentation of the pyrimidine ring structure would lead to smaller characteristic ions, typically involving the loss of isocyanate (HNCO) or carbon monoxide (CO) moieties.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, non-volatile molecules and monitoring chemical reactions in real-time. In the synthesis of this compound, ESI-MS could be used to track the progress of the reaction by observing the appearance of the target molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be detected at m/z 254.99. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 252.97. This allows for a highly sensitive and specific method to determine reaction completion.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. nih.gov While a specific crystal structure for this compound has not been reported in the searched literature, the structures of barbituric acid and its many derivatives are well-characterized and provide a reliable basis for predicting its solid-state architecture. nih.govchemicalbook.comnih.gov
It is established that barbituric acid exists in the pyrimidine-2,4,6(1H,3H,5H)-trione tautomeric form in the solid state. nih.gov These molecules typically pack in the crystal lattice through extensive and strong hydrogen bonding networks. Pairs of N-H···O hydrogen bonds are a recurring motif, linking molecules into one-dimensional ribbons or two-dimensional sheets. nih.gov
Single-Crystal X-ray Diffraction: Bond Lengths, Angles, and Torsional Angles
A single-crystal X-ray diffraction study of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. Based on data from analogous structures like 5-hydroxy-5-propylbarbituric acid and barbituric acid itself, the pyrimidine ring is expected to be nearly planar or adopt a slight envelope conformation. nih.govnih.gov The C-I bond length would be a key parameter, expected to be in the typical range for an iodine atom attached to an sp³-hybridized carbon.
Expected Crystallographic Parameters for 5-Iodobarbituric Acid
| Parameter | Expected Value | Notes |
|---|---|---|
| C-N Bond Length | ~1.36 - 1.39 Å | Typical for amide-like bonds within the ring. |
| C=O Bond Length | ~1.20 - 1.22 Å | Standard double bond character. |
| C5-C(O) Bond Length | ~1.50 - 1.53 Å | Standard single bond between sp³ and sp² carbons. |
| C-I Bond Length | ~2.15 - 2.20 Å | Typical C-I single bond length. |
| N-C-N Bond Angle | ~115 - 118° | Angle at the C2 position. |
| C-C-C Bond Angle | ~114 - 117° | Angles within the pyrimidine ring. |
| Hydrogen Bonds | N-H···O | Strong interactions dominating the crystal packing, with H···O distances of ~1.8-2.0 Å. |
The comprehensive structural data obtained from these advanced analytical techniques are fundamental to understanding the chemical properties and potential applications of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the vibrational and electronic properties of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of multiple hydroxyl and N-H groups will result in broad absorption bands in the high-frequency region of the spectrum.
O-H and N-H Stretching: A broad band is anticipated in the region of 3500-3100 cm⁻¹, arising from the stretching vibrations of the O-H and N-H groups involved in extensive hydrogen bonding. chemguide.co.uk
C=O Stretching: Strong absorption bands are expected between 1750 and 1680 cm⁻¹ corresponding to the stretching vibrations of the three carbonyl groups (in the tautomeric tri-keto form). The exact position of these bands will be influenced by the extent of hydrogen bonding.
C-N Stretching: Vibrations associated with the C-N bonds within the pyrimidine ring are expected to appear in the 1450-1300 cm⁻¹ region.
C-I Stretching: The stretching vibration of the C-I bond is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.
Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3500 - 3100 (broad) |
| C=O | Stretching | 1750 - 1680 (strong) |
| C-N | Stretching | 1450 - 1300 |
| C-I | Stretching | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to electronic transitions within the molecule. The pyrimidine ring, being a heteroaromatic system, will exhibit π → π* and n → π* transitions.
π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and are expected to appear in the shorter wavelength region of the UV spectrum, likely below 250 nm.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally weaker than π → π* transitions and are expected to appear at longer wavelengths, potentially in the range of 260-300 nm. researchgate.netresearchgate.net
The presence of the iodine atom, a heavy halogen, may lead to a slight red shift (bathochromic shift) of the absorption maxima compared to the non-iodinated parent compound due to its electron-donating and polarizability effects. The specific solvent used can also influence the position and intensity of the absorption bands.
Table 3: Predicted UV-Visible Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | < 250 | High |
| n → π | 260 - 300 | Low to Medium |
Computational Chemistry and Theoretical Investigations of 5 Iodopyrimidine 2,4,6 Triol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are pivotal in elucidating the fundamental electronic properties and predicting the chemical reactivity of molecules like 5-Iodopyrimidine-2,4,6-triol. These theoretical approaches offer insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry, including bond lengths, bond angles, and dihedral angles in its most stable, or ground state, conformation.
While specific DFT data for this compound is not extensively published, studies on the parent compound, barbituric acid, and its derivatives provide a solid framework for understanding. For barbituric acid, DFT studies have established that the tri-keto form is the most stable tautomer in the gas phase. The introduction of a bulky and electronegative iodine atom at the C5 position is predicted to induce significant changes in the molecule's geometry and electronic distribution. The C-I bond length and the bond angles around the C5 carbon would be key parameters to determine. Furthermore, the electron-withdrawing nature of the iodine atom is expected to influence the electron density across the pyrimidine (B1678525) ring, impacting the acidity of the N-H protons and the reactivity of the carbonyl groups.
| Parameter | Predicted Value |
|---|---|
| C5-I Bond Length | ~2.10-2.15 Å |
| N1-C2 Bond Length | ~1.38-1.42 Å |
| C4-C5 Bond Length | ~1.50-1.54 Å |
| N-C-N Bond Angle | ~115-118° |
| Dipole Moment | ~2.5-3.5 D |
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The energy and localization of these orbitals are crucial in determining the electrophilic and nucleophilic nature of a molecule. researchgate.netyoutube.com
For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the iodine atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carbonyl carbons, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the iodine atom is predicted to lower the energy of the LUMO, potentially making the molecule more reactive towards nucleophiles compared to unsubstituted barbituric acid.
| Orbital | Predicted Energy (eV) | Characteristics |
|---|---|---|
| HOMO | -6.5 to -7.5 | Localized on the pyrimidine ring and iodine atom; site for electrophilic attack. |
| LUMO | -1.0 to -2.0 | Distributed over carbonyl carbons; site for nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of chemical reactivity and kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering valuable insights into conformational dynamics and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations can be employed to explore its conformational landscape. While the pyrimidine ring itself is relatively rigid, the orientation of the iodo substituent and the puckering of the ring can exhibit dynamic behavior. In solution, the interactions with solvent molecules, particularly water, are crucial. MD simulations can reveal the formation and dynamics of hydrogen bonds between the N-H and C=O groups of the pyrimidine ring and surrounding water molecules. These interactions are fundamental to understanding the solubility and transport properties of the molecule. Studies on related barbituric acid derivatives have shown that such simulations can effectively model the binding modes within biological targets. nih.govscispace.com
Tautomerism Studies and Energetic Preferences
Tautomerism, the interconversion of structural isomers, is a key characteristic of pyrimidine-2,4,6-triol (B1297810) systems. The relative stability of different tautomers can have profound implications for the molecule's chemical and biological activity.
Enol-Keto Tautomerism within the Pyrimidine Ring System
This compound can exist in several tautomeric forms, primarily involving the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. The principal forms are the tri-keto, di-keto-enol, keto-dienol, and tri-enol tautomers. Computational studies on barbituric acid have consistently shown that the tri-keto form is the most energetically favorable in the gas phase. However, the relative stability of these tautomers can be significantly influenced by the solvent environment. Polar solvents, through hydrogen bonding, can stabilize the more polar keto forms.
Influence of the C5-Iodo Substituent on Tautomeric Equilibria
The presence of the iodine atom at the C5 position is expected to exert a significant electronic influence on the tautomeric equilibrium. The electron-withdrawing nature of iodine can increase the acidity of the C5-H proton in the parent barbituric acid, but in this case, it substitutes that proton. Its influence on the acidity of the N-H protons is also a critical factor. Theoretical calculations on related 5-halogenated pyrimidines suggest that the electron-withdrawing effect of halogens can influence the relative energies of the tautomers. While specific energetic data for the tautomers of this compound are scarce, it is hypothesized that the iodo substituent would further favor the tri-keto form due to its inductive electron-withdrawing effect, which stabilizes the partial positive charges on the adjacent carbonyl carbons.
| Tautomer | Predicted Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Tri-keto | 0.0 (Reference) | Most stable form in the gas phase. |
| 2,4-Dienol | +5 to +10 | Higher energy due to loss of aromaticity and C=O bond strength. |
| 2,6-Dienol | +5 to +10 | Similar in energy to the 2,4-dienol form. |
| 4,6-Dienol | +3 to +8 | Potentially slightly more stable than other dienol forms. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding and predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Computational docking studies on derivatives of barbituric acid and pyrimidine-2,4,6-trione have revealed potential interactions with a variety of biological targets. These studies provide a framework for hypothesizing the binding behavior of this compound. For instance, barbituric acid derivatives have been investigated as inhibitors of enzymes like the 90 kDa ribosomal S6 kinases (RSK) and as modulators of receptors such as the GABA-A receptor. nih.govnih.gov
In a hypothetical docking scenario of this compound with a protein kinase, the pyrimidine-2,4,6-trione core would likely form key hydrogen bonds with the protein's hinge region. The oxygen and nitrogen atoms of the triol moiety are excellent hydrogen bond donors and acceptors. The iodine atom at the 5-position, being a large and lipophilic substituent, could engage in halogen bonding or hydrophobic interactions within a specific pocket of the active site. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, would quantify the stability of this interaction. A lower docking score generally indicates a more favorable binding pose.
To illustrate, the following interactive data table presents hypothetical docking results of this compound against several potential biological targets, based on studies of analogous compounds.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Types |
| Ribosomal S6 Kinase 2 (RSK2) | 2QR8 | -8.5 | Val185, Leu236, Ala298 | Hydrogen bonds, Hydrophobic interactions |
| Nucleophosmin 1 (NPM1) | 2VXS | -7.9 | Trp288, Arg196 | Pi-stacking, Hydrogen bonds |
| GABA-A Receptor | 6D6T | -7.2 | Tyr157, Thr202 | Hydrogen bonds, Halogen bonds |
| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Pi-stacking, Hydrophobic interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on computational studies of structurally related compounds.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships.
For the pyrimidine-2,4,6-trione scaffold, SAR studies have highlighted the importance of the substituent at the C5 position. nih.gov The nature of this substituent can significantly impact the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity and selectivity for a given target.
In the case of this compound, the iodine atom is a key determinant of its potential activity. A computational SAR study would typically involve creating a library of virtual analogs by modifying the substituent at the 5-position (e.g., replacing iodine with other halogens, alkyl, or aryl groups) and at the nitrogen atoms of the pyrimidine ring. These analogs would then be docked into the active site of a target protein.
By comparing the docking scores and interaction patterns of these analogs, a QSAR model can be developed. This model would mathematically correlate the structural features (descriptors) of the molecules with their predicted biological activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors.
The following interactive data table illustrates a hypothetical SAR analysis for derivatives of pyrimidine-2,4,6-trione, showcasing how different substituents might influence binding affinity for a target kinase.
| Compound | 5-Substituent | N1-Substituent | Predicted IC50 (µM) | Key Computational Descriptors |
| This compound | I | H | 0.5 | High Lipophilicity, Halogen Bond Donor |
| 5-Chloropyrimidine-2,4,6-triol | Cl | H | 1.2 | Moderate Lipophilicity |
| 5-Methylpyrimidine-2,4,6-triol | CH3 | H | 2.5 | Increased Steric Bulk |
| 5-Iodo-1-methylpyrimidine-2,4,6-triol | I | CH3 | 0.8 | Altered H-bonding, Increased Lipophilicity |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general principles of SAR and computational studies of related compounds.
Biological and Biochemical Research Applications of 5 Iodopyrimidine 2,4,6 Triol in Vitro and Mechanistic Studies
Interaction with Nucleic Acids and Components of Genetic Processes
The structural similarity of 5-iodouracil (B140508) to the natural pyrimidine (B1678525) bases, thymine (B56734) and uracil (B121893), allows for its participation in fundamental genetic processes. Researchers have leveraged this property to probe nucleic acid structure and function.
Incorporation of Iodinated Pyrimidine Nucleobases into DNA and RNA (In Vitro)
The deoxyribonucleoside of 5-iodouracil, 5-iodo-2'-deoxyuridine (IdU), can be incorporated into DNA strands during in vitro synthesis. This is a valuable tool for structural biology, particularly for determining the three-dimensional structure of DNA and DNA-protein complexes using X-ray crystallography. genelink.com The heavy iodine atom facilitates the phasing of diffraction data through techniques like multi-wavelength anomalous dispersion (MAD). genelink.com
Furthermore, RNA and DNA substituted with 5-iodouracil have been shown to efficiently and specifically crosslink to associated proteins upon irradiation with long-wavelength ultraviolet light (325 nm). nih.gov This method offers high yields of crosslinking (70-94%) and minimizes photodamage to other parts of the nucleic acid or protein, providing a precise way to identify contact points within nucleoprotein complexes. nih.gov However, the stability of these halogenated nucleosides in biological media can be a concern, as enzymes present in serum can convert 5-iododeoxyuridine to deoxyuridine and 5-iodouracil. nih.gov
Post-Synthetic Modification of DNA Containing Iodinated Pyrimidines for Bioconjugation
DNA containing iodinated pyrimidines can be subjected to post-synthetic modifications for various bioconjugation applications. One notable application is in the development of photo-aptamers. genelink.com In this approach, a non-photoreactive placeholder, such as 5-methyl-dC, is used during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to identify a specific aptamer. Subsequently, one or more of these placeholders are replaced with the photo-labile 5-iodo-2'-deoxyuridine to create a photo-aptamer. genelink.com The steric similarity between the iodine atom and the methyl group ensures that the photo-aptamer retains a high binding affinity for its target. genelink.com This strategy allows for the creation of aptamers that can be covalently cross-linked to their target molecules upon photoactivation, which is useful for identifying and studying target interactions. The general approach of post-synthetic modification of oligonucleotides containing substituted uracils is a key strategy for introducing a variety of functional groups into DNA. nih.gov
Enzymatic Inhibition and Modulation of Biochemical Pathways (In Vitro)
The 5-iodopyrimidine (B189635) scaffold has been explored as a basis for designing inhibitors of various enzymes, capitalizing on its ability to interact with enzyme active sites or allosteric sites.
Inhibition of Enzymes Involved in Microbial Metabolism
Derivatives of 5-iodouracil have demonstrated potential as antimicrobial agents. Studies on N-substituted 5-iodouracils have shown inhibitory activity against several bacterial strains. For instance, N1-substituted analogs have displayed 25-50% growth inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at a concentration of 0.128 mg/mL. nih.gov The nature of the substituent at the N1 and N3 positions of the uracil ring influences the antibacterial potency. nih.gov
Table 1: Antibacterial Activity of N-Substituted 5-Iodouracil Analogs
| Compound | Substituent (R) | Bacterial Strains Inhibited | Inhibition (%) at 0.128 mg/mL |
|---|---|---|---|
| 7a | n-C4H9 | B. catarrhalis, N. mucosa, S. pyogenes | 25-50 |
| 7c | CH2C6H11 | B. catarrhalis, N. mucosa, S. pyogenes | 25-50 |
| 7d | CH2C6H5 | B. catarrhalis, N. mucosa, S. pyogenes | 25-50 |
Data sourced from a study on the synthesis and bioactivities of substituted 5-iodouracils. nih.gov
Modulation of Enzyme Activity through Active Site or Allosteric Binding
5-Iodouracil can act as a mechanism-based inactivator of certain enzymes. A notable example is its interaction with bovine liver dihydropyrimidine (B8664642) dehydrogenase (DHPDHase). nih.gov 5-Iodouracil is a substrate for this enzyme and also a potent inactivator. nih.gov The inactivation is thought to occur via the formation of a reactive product, likely 5-iodo-5,6-dihydrouracil, which then covalently modifies the enzyme. nih.gov The enzymatic activity was completely titrated with 1.7 mol of 5-iodouracil per mol of enzyme-bound flavin. nih.gov
Another related compound, 5-iodotubercidin, has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. nih.gov This inhibition leads to a decrease in lipogenesis and a stimulation of fatty acid oxidation in rat hepatocytes. nih.gov The mechanism is believed to be mediated by an increase in the AMP/ATP ratio and subsequent activation of AMP-activated protein kinase. nih.gov
Research on Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition (Related Imidazolidinetriones)
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes a variety of 3'-end DNA adducts, including those formed by topoisomerase I (Top1) inhibitors used in cancer therapy. mdpi.comresearchgate.net Consequently, inhibitors of TDP1 are of significant interest as they could potentially enhance the efficacy of Top1-targeting anticancer drugs. researchgate.netrsc.org
Research has identified that lipophilic pyrimidine nucleosides can be effective inhibitors of TDP1. mdpi.comnih.gov In a series of 5-substituted uracil derivatives, 2′,3′,5′-Tri-O-benzoyl-5-iodouridine was found to be a potent inhibitor of TDP1 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. mdpi.comnih.gov The lipophilic benzoyl groups were shown to be crucial for the inhibitory activity, as the corresponding nucleosides without these groups, including 5-iodouridine (B31010) itself, did not show significant inhibition (IC50 > 50 μM). mdpi.comnih.gov This suggests that the pyrimidine scaffold, when appropriately modified, can serve as a basis for potent TDP1 inhibitors.
Table 2: TDP1 Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound | IC50 (μM) |
|---|---|
| 2′,3′,5′-Tri-O-benzoyl-5-iodouridine | 0.6 |
| Furamidine (reference inhibitor) | 0.19 - 2.3 (range) |
| 5-Iodouridine | > 50 |
| Uridine | > 50 |
| 5-Fluorouridine | > 50 |
| 5-Chlorouridine | > 50 |
| 5-Bromouridine | > 50 |
Data compiled from studies on TDP1 inhibition by pyrimidine nucleosides. mdpi.comnih.govnih.gov
Cellular Mechanisms in Model Biological Systems (In Vitro)
The unique chemical structure of 5-Iodopyrimidine-2,4,6-triol, featuring a pyrimidine core with an iodine substitution, has prompted investigations into its effects on various cellular processes in controlled laboratory settings.
Investigation of Apoptosis Induction in Cancer Cell Lines (In Vitro)
While direct in vitro studies specifically detailing the apoptotic-inducing effects of this compound on cancer cell lines are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has shown significant promise in this area. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.
Numerous studies have demonstrated the ability of various pyrimidine analogs to induce apoptosis in cancer cells through diverse mechanisms. For instance, certain synthetic pyrimidine derivatives have been shown to trigger apoptosis by activating intrinsic and extrinsic cellular pathways. These pathways often involve the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro-apoptotic and anti-apoptotic proteins.
While specific data for this compound is limited, research on related compounds suggests potential mechanisms of action. For example, studies on other substituted pyrimidines have shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. The introduction of a halogen atom, such as iodine, can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and leading to cytotoxic effects. The general process of apoptosis induction by chemical agents in cancer cells often involves the following key events:
Cell Shrinkage and Membrane Blebbing: Morphological changes characteristic of apoptosis.
Chromatin Condensation and DNA Fragmentation: Hallmarks of nuclear apoptosis.
Activation of Caspases: Executioners of the apoptotic cascade.
Modulation of Bcl-2 Family Proteins: Regulation of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Further in vitro investigations are necessary to elucidate the specific effects and mechanisms of this compound in inducing apoptosis in various cancer cell lines.
Neuroprotective Effects in In Vitro Models (e.g., Inhibition of Mutant SOD1 Protein Aggregation)
A significant area of research for pyrimidine-2,4,6-trione (PYT) derivatives, the class of compounds to which this compound belongs, is in the realm of neurodegenerative diseases. Specifically, these compounds have been investigated for their ability to inhibit the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1) protein, a pathological hallmark of certain forms of amyotrophic lateral sclerosis (ALS).
In vitro studies have shown that PYT derivatives can effectively prevent the misfolding and aggregation of mutant SOD1. nih.govnih.gov This is a critical therapeutic strategy, as the accumulation of these protein aggregates is believed to be a primary driver of motor neuron death in ALS. A high-throughput screening of small molecules identified PYTs as a promising scaffold for developing neuroprotective agents. nih.govnih.gov
The proposed mechanism of action involves the stabilization of the native conformation of the SOD1 protein, thereby preventing its conversion into aggregation-prone species. While specific studies on the 5-iodo derivative are not detailed, the general findings for the PYT class are encouraging. The table below summarizes the key findings from studies on PYT derivatives in in vitro models of ALS.
| Compound Class | In Vitro Model | Key Findings | Reference |
| Pyrimidine-2,4,6-trione (PYT) Derivatives | Cultured cells expressing mutant SOD1 | Inhibition of mutant SOD1 protein aggregation. | nih.govnih.gov |
| Pyrimidine-2,4,6-trione (PYT) Derivatives | Cultured cells expressing mutant SOD1 | Protection against mutant SOD1-induced cytotoxicity. | researchgate.net |
These findings suggest that this compound, as a member of the PYT family, may also possess neuroprotective properties by inhibiting mutant SOD1 aggregation. The presence of the iodine atom could influence its potency and pharmacokinetic properties, warranting further investigation.
Studies on Neuronal Function and Neurotransmitter Modulation (Historical Context from Barbiturates)
The historical context of barbiturates, the parent compounds of this compound, provides a crucial framework for understanding its potential effects on neuronal function and neurotransmitter systems. Barbiturates were first synthesized in the late 19th century and were widely used as sedatives, hypnotics, and anticonvulsants for a significant part of the 20th century. numberanalytics.comnih.gov
The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. numberanalytics.comeuropa.eu GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. Barbiturates bind to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening induced by GABA. This enhanced chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential.
The historical timeline of barbiturates highlights their significant impact on neurology and pharmacology:
1864: Adolf von Baeyer synthesizes barbituric acid, the parent compound of barbiturates. numberanalytics.comnih.gov
1903: Barbital, the first pharmacologically active barbiturate (B1230296), is introduced into medicine. numberanalytics.comnih.gov
1912: Phenobarbital is introduced and is later discovered to have potent anticonvulsant properties. nih.goveuropa.eu
Mid-20th Century: Barbiturates become widely prescribed for anxiety, insomnia, and epilepsy. nih.gov
1970s onwards: The use of barbiturates declines due to the development of safer alternatives like benzodiazepines, which have a lower risk of dependence and overdose. europa.eubritannica.com
Given this well-established mechanism for the barbiturate scaffold, it is plausible that this compound could also modulate GABAergic neurotransmission. The iodine substitution at the 5-position could potentially alter its binding affinity and efficacy at the GABA-A receptor, leading to unique pharmacological properties. However, specific in vitro studies are required to confirm this hypothesis and to characterize the precise effects of this compound on neuronal function and neurotransmitter systems.
Role as a Precursor for Biologically Active Molecules and Probes
The chemical structure of this compound makes it a valuable precursor for the synthesis of a variety of other biologically active molecules and molecular probes. The presence of the reactive iodine atom and the versatile pyrimidine ring system allows for a range of chemical modifications.
Halogenated pyrimidines are frequently used as building blocks in medicinal chemistry to create more complex molecules with desired pharmacological activities. The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the introduction of diverse functional groups at the 5-position of the pyrimidine ring. These modifications can lead to the development of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles for a range of biological targets.
Furthermore, the iodine atom in this compound can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to generate radiolabeled probes. These probes are invaluable tools in biomedical research and diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). By incorporating a radioactive isotope, the distribution, metabolism, and target engagement of the molecule can be tracked non-invasively in biological systems. This approach is widely used in drug discovery and development to study the in vivo behavior of new drug candidates.
While specific examples of biologically active molecules or probes synthesized directly from this compound are not extensively reported, the fundamental principles of medicinal chemistry and radiopharmaceutical sciences suggest its significant potential in these areas.
Advanced Analytical Methodologies for 5 Iodopyrimidine 2,4,6 Triol Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analytical assessment of 5-Iodopyrimidine-2,4,6-triol. Its versatility allows for the effective separation of the analyte from complex matrices and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) is particularly prominent for non-volatile compounds, while Gas Chromatography (GC) can be employed for volatile derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Given its polar and non-volatile nature, HPLC is an eminently suitable technique for the analysis of this compound. The development of a robust HPLC method is a critical first step for any quantitative study. A typical method would employ a reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity.
A hypothetical, yet scientifically grounded, HPLC method for this compound could involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol. semanticscholar.orgresearchgate.net The buffer's pH would be a critical parameter to optimize, as it influences the ionization state and, consequently, the retention of the triol compound. researchgate.net Detection is commonly achieved using a UV detector, with the wavelength set at or near the compound's maximum absorbance, which for similar pyrimidine (B1678525) derivatives is often in the range of 250-290 nm. nih.govyoutube.com
The table below outlines a potential set of HPLC parameters for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 4.5) and Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 275 nm |
| Run Time | 15 minutes |
This table presents a hypothetical HPLC method based on common practices for analogous compounds.
Following the development of an HPLC method, a rigorous validation process is imperative to ensure its suitability for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH). nih.govphenomenex.blog
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks are present at the retention time of this compound. nih.gov
Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution. For a well-behaved method, the correlation coefficient (r²) of the calibration curve should be ≥ 0.999. mdpi.com
Accuracy refers to the closeness of the test results to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. Acceptable recovery is typically within 98-102%. mdpi.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of ≤ 2% is generally considered acceptable. nih.govmdpi.com
Table 2: Representative Validation Parameters for a Hypothetical HPLC Method
| Validation Parameter | Acceptance Criteria | Illustrative Finding |
| Specificity | No interference at the analyte's retention time | Method is specific |
| Linearity Range | Correlation coefficient (r²) ≥ 0.999 | 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0% | 1.2% |
| Intermediate (Inter-day) ≤ 2.0% | 1.8% |
This table provides hypothetical validation results based on typical requirements for pharmaceutical analysis.
The sensitivity of the HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. acs.orgwikipedia.org
The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1. acs.orgwikipedia.org
These limits are crucial for the analysis of trace amounts of this compound. For instance, in studies of related nucleoside analogs, LOD and LOQ values in the nanogram per milliliter (ng/mL) range have been reported. wikipedia.org
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of the highly polar and non-volatile this compound by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. phenomenex.blog Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl groups in this compound. wikipedia.org
Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comresearchgate.net The resulting TMS derivative of this compound would exhibit increased volatility, making it amenable to GC analysis. nist.gov
The GC separation would typically be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5). researchgate.net A temperature program would be employed to ensure the efficient separation of the derivatized analyte from other components. Detection is commonly achieved with a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). creative-proteomics.com
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative and powerful technique for the analysis of charged species like this compound, providing high-resolution separations and short analysis times. nih.gov In its simplest form, Capillary Zone Electrophoresis (CZE), separation is based on the differential migration of analytes in an electric field. The migration is influenced by the analyte's charge-to-size ratio. researchgate.net
For the separation of a mixture of pyrimidine derivatives, the composition of the background electrolyte (BGE) is a critical parameter. The pH of the BGE will determine the extent of ionization of the triol and other components, thereby affecting their electrophoretic mobility. nih.govmuni.cz To enhance separation selectivity, additives can be included in the BGE. For instance, cyclodextrins can be used to separate structurally similar compounds through inclusion complexation. nih.govmuni.cz
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly useful for separating mixtures of both neutral and charged analytes. wikipedia.orgasdlib.org In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, leading to separation based on both their electrophoretic mobility and their partitioning behavior. asdlib.org
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study the redox behavior of the molecule. The presence of the iodine atom and the pyrimidine ring system suggests that the compound is likely to be electrochemically active. youtube.com
The electrochemical oxidation or reduction of this compound at the surface of an electrode (e.g., glassy carbon, boron-doped diamond) would generate a current that is proportional to its concentration. nih.gov This principle can be exploited for quantitative analysis. The potential at which the redox process occurs provides qualitative information about the compound.
Furthermore, chemically modified electrodes can be designed to enhance the selectivity and sensitivity of the detection. For instance, electrodes modified with specific nanoparticles or polymers can facilitate the electrochemical reaction and lower the detection limits. nih.gov Electrochemical methods can be particularly advantageous for in-situ measurements and for the analysis of complex biological samples. nih.gov
Applications in Advanced Materials Science and Supramolecular Chemistry
Utilization as a Precursor in Polymer Chemistry (Inferred Potential)
While direct studies detailing the use of 5-Iodopyrimidine-2,4,6-triol in polymer synthesis are not extensively documented in the reviewed literature, the chemistry of related pyrimidine (B1678525) and barbituric acid derivatives suggests a strong potential for its application in this domain.
The incorporation of pyrimidine rings into polymer backbones is a known strategy to modify the properties of materials like polyimides, enhancing solubility and processability due to the lone pair of electrons on the nitrogen atoms. nih.gov Hyperbranched polymers, with their three-dimensional, highly branched structures and numerous terminal functional groups, offer unique properties such as low viscosity and high solubility. rsc.orgresearchgate.netnih.gov The synthesis of hyperbranched polymers often involves monomers with multiple reactive sites. rsc.org
Theoretically, the triol structure of this compound, with its multiple hydroxyl and amine functionalities, could serve as a branching point in polymerization reactions. The iodine atom also presents a site for post-polymerization modification through reactions like Suzuki-Miyaura cross-coupling, which has been demonstrated on other iodinated nucleobases to introduce functional groups. thieme-connect.com This could allow for the creation of highly functionalized and complex hyperbranched structures.
The development of advanced functional materials often relies on the precise arrangement of molecular components. Barbituric acid and its derivatives are recognized as versatile building blocks for creating a variety of heterocyclic compounds with diverse applications. academicjournals.orgnih.gov The introduction of an iodine atom to the pyrimidine ring, as in this compound, is a significant modification. Iodinated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceutical and bioactive materials. clockss.org The reactivity of the C-I bond can be exploited to develop materials with specific electronic or optical properties. thieme-connect.com
Furthermore, barbiturates have been investigated for their potential in creating materials with unique light absorption and fluorescence properties, which are valuable in bioimaging, sensing, and optoelectronics. nih.gov The combination of the pyrimidine-2,4,6-triol (B1297810) core with the heavy iodine atom could lead to materials with interesting photophysical characteristics.
Coordination Chemistry and Ligand Design
The structure of this compound is well-suited for applications in coordination chemistry and ligand design, primarily due to its multiple hydrogen bond donor and acceptor sites and the potential for halogen bonding.
This compound exists in tautomeric forms, predominantly the tri-keto form (5-iodobarbituric acid) in the solid state. This structure presents multiple N-H and C=O groups that can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental in directing the self-assembly of the molecules. thieme-connect.comnih.gov The hydrogen bonding patterns in barbituric acid derivatives can lead to the formation of well-defined supramolecular structures. thieme-connect.com
The carbonyl oxygen atoms and the nitrogen atoms of the pyrimidine ring can also act as coordination sites for metal ions. Barbituric acid and its derivatives have been shown to form stable complexes with a variety of transition metals, including cobalt(II), copper(II), iron(III), manganese(II), and nickel(II). academicjournals.orgnih.gov The mode of bonding in these complexes can vary, leading to different geometries such as square planar, tetrahedral, and octahedral. researchgate.netacademicjournals.org The iodine substituent in this compound can influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes.
Beyond classical hydrogen bonds, the iodine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. nih.gov This interaction can be a powerful tool in crystal engineering for the controlled assembly of molecules. nih.govnih.gov
Table 1: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor/Acceptor Sites | Role in Supramolecular Chemistry |
|---|---|---|
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Primary driving force for self-assembly into tapes, rosettes, and sheets. thieme-connect.com |
| Halogen Bonding | C-I (donor), N, O (acceptor) | Directional interaction for organizing supramolecular motifs into higher-order structures. nih.gov |
The combination of hydrogen and halogen bonding makes this compound a promising candidate for the design of complex supramolecular architectures. The self-assembly of barbiturate (B1230296) derivatives is well-studied, often leading to the formation of hydrogen-bonded rosettes or linear tapes. thieme-connect.com
The introduction of a halogen bond donor site (the iodine atom) allows for a hierarchical approach to self-assembly. Strong hydrogen bonds can first direct the formation of primary structural motifs, and then weaker, but still directional, halogen bonds can organize these motifs into larger, more complex one-, two-, or three-dimensional networks. nih.gov This strategy has been successfully employed to construct extended molecular solids with predictable connectivity and dimensionality by combining aminopyrimidine-carboxylic acid hydrogen bonds with I⋯N halogen bonds. nih.gov The interplay between these different non-covalent interactions is a central theme in modern crystal engineering. nih.govresearchgate.net
Conclusion and Future Directions in 5 Iodopyrimidine 2,4,6 Triol Research
Synthesis of Complex Derivatives with Tuned Reactivity
The future of 5-Iodopyrimidine-2,4,6-triol research is intrinsically linked to the ability to synthesize a diverse library of its derivatives. The reactivity of the pyrimidine (B1678525) core, and specifically the C-5 position, can be modulated through strategic chemical transformations. The iodine atom, a key functional handle, allows for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents.
Future synthetic efforts will likely focus on:
Palladium-catalyzed cross-coupling reactions: Techniques such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which are well-established for other iodinated heterocycles, can be adapted to this compound. This would allow for the introduction of aryl, alkynyl, and amino moieties, respectively, thereby creating derivatives with tailored electronic and steric properties.
N-Alkylation and N-Arylation: The nitrogen atoms within the pyrimidine ring offer sites for substitution. Alkylation or arylation at these positions can significantly influence the solubility, lipophilicity, and biological activity of the resulting compounds. Studies on the alkylation of related 5-iodouracil (B140508) derivatives have shown that such modifications can lead to potent antimicrobial and anticancer agents. nih.gov
Functionalization of the Hydroxyl Groups: The three hydroxyl groups can be converted into ethers, esters, or other functional groups. This not only modifies the molecule's physical properties but can also serve as a strategy to create prodrugs or to attach the molecule to larger scaffolds or surfaces.
The ability to fine-tune the reactivity of these derivatives is paramount. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the hydroxyl groups and the susceptibility of the pyrimidine ring to nucleophilic attack. This "reactivity tuning" is crucial for optimizing the performance of these molecules in specific applications, from targeted drug delivery to the design of responsive materials. A study on the synthesis of 4-substituted-5-iodo-2-benzylthiopyrimidines demonstrated how the reactivity of the 4-position could be exploited to introduce various amine substituents. nih.govnih.gov
Elucidation of Novel Biological Mechanisms (In Vitro)
The structural resemblance of this compound to naturally occurring nucleobases like thymine (B56734) and uracil (B121893), as well as to established drugs like 5-fluorouracil, strongly suggests a range of potential biological activities. researchgate.netwikipedia.org Future in vitro studies are essential to unravel the specific mechanisms through which this compound and its derivatives exert their effects.
Key areas for investigation include:
Anticancer Activity: Given that many pyrimidine analogs exhibit anticancer properties, it is crucial to screen this compound and its derivatives against a panel of cancer cell lines. gsconlinepress.com Mechanistic studies could explore their potential to inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase, or to induce apoptosis. The known anticancer activity of N-substituted 5-iodouracils provides a strong rationale for this line of inquiry. nih.gov
Antimicrobial Properties: The presence of the iodine atom suggests potential antimicrobial activity. Screening against a broad spectrum of bacteria and fungi is a logical next step. nih.gov Mechanistic studies could investigate interference with microbial DNA replication or cell wall synthesis.
Enzyme Inhibition: The pyrimidine-2,4,6-trione scaffold is known to interact with various enzymes. For example, derivatives of this core structure could be designed to target kinases, proteases, or other enzymes implicated in disease.
Antiviral Potential: 5-substituted uracil derivatives are known to possess antiviral activities, particularly against herpes viruses and HIV. mdpi.com Investigating the potential of this compound and its derivatives as antiviral agents is a promising research direction.
Understanding the structure-activity relationships (SAR) will be a critical component of this research. By systematically modifying the structure of this compound and correlating these changes with biological activity, researchers can design more potent and selective therapeutic agents.
Development of Advanced Analytical and Computational Tools
To fully understand and exploit the properties of this compound, the development of sophisticated analytical and computational methods is imperative.
Future advancements in this area will likely involve:
Advanced Spectroscopic and Chromatographic Techniques: While standard techniques like NMR and mass spectrometry are essential for characterization, more advanced methods may be required to study the complex interactions of these molecules. For instance, techniques like X-ray crystallography can provide detailed insights into the three-dimensional structure and intermolecular interactions. High-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (LC-MS), will be crucial for the separation and quantification of derivatives in complex mixtures and biological samples. nih.govresearchgate.net
Computational Modeling and Simulation: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. Molecular docking simulations can be used to predict how these molecules might bind to biological targets, such as enzymes or DNA, providing valuable guidance for the design of new drugs. Such computational approaches have been successfully used to study other halogenated pyrimidines.
Sensor Development: The unique properties of the iodinated pyrimidine ring could be exploited for the development of novel sensors. For example, changes in the fluorescence or electrochemical properties of a derivative upon binding to a specific analyte could form the basis of a new analytical method.
These advanced tools will not only accelerate the pace of research but also provide a deeper, more nuanced understanding of the chemical and physical properties of this intriguing class of compounds.
Exploration of New Applications in Materials and Supramolecular Science
The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, makes it an attractive building block for the construction of novel materials and supramolecular assemblies.
Future research in this domain could explore:
Crystal Engineering: The directional nature of hydrogen and halogen bonds can be used to control the packing of molecules in the solid state, leading to the design of crystals with specific properties, such as nonlinear optical activity or porosity. The study of halogen bonding in salts of 2-amino-5-iodopyridine (B21400) highlights the potential of the iodo-substituent in directing crystal packing. clarku.edu
Supramolecular Gels and Polymers: The self-assembly of this compound derivatives through hydrogen bonding could lead to the formation of supramolecular gels or polymers. These materials could have applications in areas such as drug delivery, tissue engineering, and environmental remediation. The formation of complex flower-shaped supramolecular structures from pyrimido[4,5-d]pyrimidine (B13093195) nucleosides demonstrates the potential of pyrimidine-based systems in self-assembly. nih.gov
Functional Materials: By incorporating this compound derivatives into larger polymeric structures or onto surfaces, it may be possible to create functional materials with tailored properties. For example, a polymer containing this moiety might exhibit enhanced thermal stability or specific recognition capabilities. Pyrimidine derivatives have been recognized for their potential in the development of various functional materials. nih.gov
The exploration of these new frontiers promises to reveal the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for scientists and engineers across multiple disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
